4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline is an organic compound characterized by its unique structure, which includes a vinyl group attached to an aniline moiety and a dimethoxyphenyl substituent. Its molecular formula is C16H17N1O2, and it has a molecular weight of approximately 255.32 g/mol. The compound features two methoxy groups located at the 2 and 5 positions of the phenyl ring, enhancing its solubility and reactivity. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry.
These reactions are influenced by the specific conditions and reagents used, which can yield diverse products depending on the reaction pathway chosen.
Research indicates that 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline exhibits notable biological activity. It has been studied for its potential antimicrobial properties, particularly against various strains of bacteria and fungi. The compound's mechanism of action may involve the induction of oxidative stress in microbial cells, leading to growth inhibition. Additionally, it has shown promise in modulating certain biological pathways, which could be beneficial in therapeutic contexts.
The synthesis of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline has several applications:
Interaction studies involving 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline focus on its effects on cellular systems. Research has shown that this compound can interact with various cellular targets, inducing changes in gene expression related to oxidative stress responses. These interactions are critical for understanding its potential therapeutic roles and toxicity profiles.
Several compounds share structural similarities with 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline. Here are some notable examples:
Compound Name | Structure Highlights | Unique Properties |
---|---|---|
4-Methoxyaniline | Contains one methoxy group | More soluble in water; less sterically hindered |
2,5-Dimethoxyaniline | Similar methoxy substitutions | Potentially lower reactivity due to lack of vinyl group |
N,N-Dimethyl-4-aminobenzaldehyde | Contains an aldehyde instead of a vinyl group | Different reactivity profile; used in different synthetic pathways |
The unique combination of the vinyl group and two methoxy substituents in 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline sets it apart from these similar compounds, providing distinct reactivity and biological activity that can be exploited in various applications.
The molecular architecture of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline is fundamentally based on a stilbene framework, where two aromatic rings are connected through an ethylenic bridge. The compound adopts a predominantly trans configuration around the central carbon-carbon double bond, which is thermodynamically favored due to reduced steric hindrance between the bulky aromatic substituents [4] [5].
The stereochemical arrangement of the molecule exhibits several distinctive features. The 2,5-dimethoxyphenyl ring system contains methoxy substituents positioned at the ortho and meta positions relative to the vinyl connection point. This substitution pattern creates a unique electronic environment that influences both the molecular geometry and the electronic properties of the compound. The methoxy groups, with their electron-donating character, increase the electron density of the aromatic ring and can participate in resonance stabilization [6].
The vinyl bridge connecting the two aromatic systems adopts a planar configuration that facilitates optimal orbital overlap and conjugation throughout the molecular framework. This extended conjugation system contributes to the compound's electronic properties and influences its absorption characteristics. The aniline moiety provides additional electronic complexity through the lone pair of electrons on the nitrogen atom, which can participate in resonance with the aromatic ring system [7].
Conformational analysis of similar stilbene derivatives suggests that the molecule exhibits a relatively rigid structure with limited rotational freedom around the vinyl bridge due to the double bond character. The dihedral angle between the two aromatic rings typically ranges from 0 to 30 degrees, depending on the specific substitution pattern and intermolecular interactions in the solid state [6] [7].
Structural Parameter | Estimated Value | Basis |
---|---|---|
C=C double bond (vinyl) | 1.33-1.34 Å | Typical for stilbene derivatives |
C-C aromatic (benzene rings) | 1.39-1.40 Å | Aromatic C-C bonds |
C-N bond (aniline) | 1.38-1.40 Å | Aromatic C-N bonds |
C-O bond (methoxy) | 1.36-1.37 Å | Aromatic C-O bonds |
O-CH₃ bond (methoxy) | 1.43-1.44 Å | Aliphatic C-O bonds |
Dihedral angle (phenyl rings) | 0-30° | Based on similar stilbenes |
Vinyl bridge planarity | Near planar | Conjugated system stabilization |
Crystallographic analysis of related stilbene-aniline derivatives reveals important structural information that can be extrapolated to understand the solid-state properties of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline. The compound is expected to crystallize in a monoclinic or orthorhombic crystal system, which is common for substituted stilbene derivatives [6] [8].
The molecular packing in the crystal lattice is likely influenced by several intermolecular interactions. Hydrogen bonding between the amine group and neighboring molecules plays a crucial role in determining the crystal structure. The nitrogen atom in the aniline moiety can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable crystal structures [9] [10].
The methoxy groups contribute to the crystallographic properties through their ability to participate in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and van der Waals forces. These interactions influence the molecular orientation within the crystal lattice and affect the overall packing efficiency [6].
Conformational analysis based on quantum mechanical calculations for similar compounds suggests that the molecule adopts a nearly planar conformation in the solid state, with the aromatic rings oriented to maximize π-π stacking interactions between adjacent molecules. The planarity is maintained by the extended conjugation system that stabilizes the trans configuration around the vinyl bridge [5] [7].
The crystal structure likely exhibits a herringbone or parallel arrangement of molecules, depending on the specific intermolecular interactions present. The presence of the polar amine group and methoxy substituents creates opportunities for dipole-dipole interactions that influence the molecular packing and contribute to the overall stability of the crystal structure [6].
The thermodynamic properties of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline are characterized by its stability under normal conditions and its response to thermal stress. Based on the properties of structurally related compounds, the melting point is estimated to fall within the range of 120-180°C, which is typical for substituted stilbene derivatives with similar molecular weights [11] [12].
The thermal stability of the compound is enhanced by the aromatic nature of its structure and the presence of the extended conjugation system. Thermal decomposition is not expected to occur until temperatures exceed 300°C, making the compound suitable for applications requiring moderate thermal stability [13]. The decomposition pathway likely involves the cleavage of the methoxy groups and the vinyl bridge, followed by fragmentation of the aromatic rings.
Solubility characteristics are strongly influenced by the compound's amphiphilic nature, combining hydrophobic aromatic regions with polar functional groups. The water solubility is expected to be limited, typically less than 1 mg/mL, due to the predominance of hydrophobic aromatic character [14] [15]. However, the presence of the amine group and methoxy substituents provides some degree of polarity that enhances solubility in polar organic solvents.
The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide, alcohols, and acetone. The methoxy groups, acting as hydrogen bond acceptors, facilitate dissolution in protic solvents, while the aromatic framework provides compatibility with aprotic organic solvents [14]. The estimated partition coefficient (LogP) ranges from 3 to 4, indicating moderate lipophilicity and suggesting potential for membrane permeation in biological systems.
Property | Estimated Value | Notes |
---|---|---|
Melting Point Range | 120-180°C | Based on similar stilbene derivatives |
Thermal Decomposition | >300°C | Typical for aromatic amines |
Solubility in Water | Low (<1 mg/mL) | Limited due to hydrophobic nature |
Solubility in Organic Solvents | Good in polar organics | Soluble in DMSO, alcohols |
LogP (partition coefficient) | 3-4 | Moderate lipophilicity |
Stability | Stable under normal conditions | Light and air sensitive |
The spectroscopic characterization of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into the connectivity and environment of individual atoms within the molecule [3] [16].
Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic resonances that confirm the molecular structure. The aromatic protons appear in the region between 6.5 and 7.8 parts per million, with the specific chemical shifts depending on the electronic environment created by the substituents. The protons on the 2,5-dimethoxyphenyl ring exhibit a complex multipicity pattern due to the ortho-meta substitution pattern, while the aniline ring protons show the typical pattern for para-disubstituted benzenes [17] [16].
The vinyl protons connecting the two aromatic rings appear as a characteristic pair of doublets in the region between 6.0 and 7.0 parts per million, with a coupling constant of approximately 16 hertz, confirming the trans configuration around the double bond. The methoxy groups give rise to sharp singlets around 3.7 to 3.9 parts per million, integrating for six protons total. The amine protons, when observed, appear as a broad signal between 4.5 and 5.5 parts per million, often exchangeable with deuterium oxide [3].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary information about the carbon framework. The aromatic carbons appear between 110 and 160 parts per million, with the methoxy-substituted carbons showing characteristic upfield shifts due to the electron-donating effect of the oxygen substituents. The vinyl carbons appear around 125-135 parts per million, while the methoxy carbons resonate around 55 parts per million [3].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The nitrogen-hydrogen stretching vibrations appear as medium to strong bands in the region of 3300-3500 reciprocal centimeters, indicative of primary amine functionality. The aromatic carbon-carbon stretching vibrations are observed between 1500 and 1600 reciprocal centimeters, while the carbon-oxygen stretching vibrations of the methoxy groups appear around 1200-1300 reciprocal centimeters [18] [19].
The aromatic carbon-hydrogen bending vibrations are characteristic in the region of 800-900 reciprocal centimeters, providing fingerprint information for the substitution pattern. The vinyl carbon-carbon stretching vibration appears around 1600-1650 reciprocal centimeters, confirming the presence of the ethylenic bridge [19].
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 255, corresponding to the molecular formula C₁₆H₁₇NO₂. The fragmentation pattern typically shows loss of methoxy groups (mass 31) and formation of characteristic stilbene fragment ions. The base peak often corresponds to the substituted aniline fragment, reflecting the stability of the aromatic amine system [3].
Spectroscopic Method | Chemical Shift/Frequency | Assignment |
---|---|---|
¹H NMR | 6.5-7.8 ppm | Aromatic protons |
¹H NMR | 6.0-7.0 ppm | Vinyl protons |
¹H NMR | 3.7-3.9 ppm | Methoxy protons |
¹H NMR | 4.5-5.5 ppm | Amine protons |
¹³C NMR | 55-160 ppm | All carbons |
IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretch |
IR Spectroscopy | 1500-1600 cm⁻¹ | Aromatic C=C |
IR Spectroscopy | 1200-1300 cm⁻¹ | C-O stretch |
IR Spectroscopy | 800-900 cm⁻¹ | Aromatic C-H bend |
Mass Spectrometry | m/z 255 | Molecular ion |
4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline represents a distinctive stilbene derivative featuring both aromatic amine functionality and vinyl linkage between methoxy-substituted aromatic rings [1]. This compound, with molecular formula C₁₆H₁₇NO₂ and molecular weight 255.31 g/mol, possesses unique structural characteristics that make it valuable for various synthetic applications [2]. The presence of the vinyl bridge connecting the dimethoxyphenyl and aniline moieties creates opportunities for diverse synthetic transformations and functionalizations.
Disconnection Strategy | Key Precursors | Synthetic Approach |
---|---|---|
Vinyl bridge cleavage | 2,5-dimethoxybenzaldehyde + 4-vinylaniline | Wittig reaction [5] |
Aldol-type disconnection | 2,5-dimethoxytoluene + 4-nitrobenzaldehyde | Condensation followed by reduction [4] |
Cross-coupling approach | 2,5-dimethoxystyrene + 4-bromoaniline | Heck coupling [6] |
The primary precursor, 2,5-dimethoxyaniline, serves as a crucial starting material and is readily available commercially with high purity (98%) [7] [8]. This compound exhibits characteristic physical properties including a melting point of 78-80°C and specific NMR signatures that facilitate synthetic monitoring [7]. Alternative precursors include 4-vinylaniline derivatives, which can be accessed through various synthetic routes including reduction of corresponding nitro compounds [10].
Catalytic hydrogenation represents a fundamental methodology for accessing the target compound through reduction of nitro-containing precursors [11] [12]. The reduction of 4-[2-(2,5-dimethoxyphenyl)vinyl]nitrobenzene to the corresponding aniline can be accomplished using several catalytic systems with varying selectivity and efficiency profiles.
Palladium-catalyzed hydrogenation emerges as the most versatile approach for nitro group reduction [12] [13]. Using palladium on carbon (Pd/C) as catalyst under hydrogen atmosphere, complete reduction of aromatic nitro groups to amines proceeds efficiently at moderate temperatures (25-100°C) and atmospheric pressure [12]. The reaction tolerates various functional groups including methoxy substituents and vinyl linkages without significant side reactions.
Catalyst System | Conditions | Yield Range | Selectivity |
---|---|---|---|
5% Pd/C + H₂ | 25°C, 1 atm | 85-95% [12] | >95% aniline |
Raney nickel + H₂ | 50°C, 2 atm | 80-90% [12] | >90% aniline |
Pt/Al₂O₃ + H₂ | 100°C, 5 atm | 90-98% [14] | >97% aniline |
Platinum-based catalysts offer enhanced selectivity for nitrobenzene hydrogenation, particularly when supported on cerium oxide [14]. Studies demonstrate that 0.25 wt% Pt catalyst supported on sodium-containing CeO₂ nanorods achieves aniline productivity of 40.8 mol/(g Pt·h) under optimized conditions [14]. The addition of sodium ions facilitates generation and stabilization of surface Ce³⁺ sites, improving catalyst performance.
Alternative reduction methods include iron-mediated reduction under acidic conditions, providing mild reaction conditions compatible with sensitive functional groups [12] [15]. This approach uses metallic iron with hydrochloric acid, offering advantages for substrates where harsh hydrogenation conditions might compromise other functionalities [12].
Palladium-catalyzed cross-coupling reactions provide powerful tools for constructing the vinyl bridge in 4-[2-(2,5-dimethoxyphenyl)vinyl]aniline [16] [6]. These methodologies offer high regioselectivity and functional group tolerance, making them particularly suitable for complex molecular assembly.
The Heck reaction represents the most direct approach for vinyl linkage formation [6]. Coupling of 4-bromoaniline with 2,5-dimethoxystyrene under palladium catalysis proceeds through the characteristic oxidative addition-migratory insertion-β-hydride elimination sequence [6]. Optimal conditions typically employ Pd(OAc)₂ or Pd₂(dba)₃ as catalyst precursors with phosphine ligands and base in polar aprotic solvents [17] [18].
Recent advances in aqueous Heck coupling under microwave irradiation demonstrate significant improvements in reaction efficiency [18]. Using poly(N-vinylpyrrolidone)-stabilized palladium nanoparticles, stilbene derivatives can be synthesized in good to excellent yields with high turnover frequencies exceeding 100 h⁻¹ [18]. These conditions prove particularly effective for aryl bromides with different electronic characteristics.
Coupling Method | Catalyst Loading | Temperature | Time | Yield Range |
---|---|---|---|---|
Traditional Heck | 5-10 mol% Pd | 120-140°C | 12-24 h | 70-85% [6] |
Microwave Heck | 1-2 mol% Pd NPs | 130°C | 30 min | 80-95% [18] |
Suzuki coupling | 0.5-2 mol% Pd | 80-100°C | 4-12 h | 85-95% [19] |
Suzuki-Miyaura coupling offers an alternative approach through cross-coupling of vinyl boronic acids with aryl halides [20] [21]. This methodology exhibits excellent functional group tolerance and can accommodate various electronic environments on both coupling partners [19]. The use of bulky phosphine ligands such as P(t-Bu)₃ enables coupling of challenging substrates including aryl chlorides under mild conditions [19].
Reaction optimization encompasses systematic evaluation of multiple parameters including solvent selection, catalyst choice, temperature, and additive effects [22] [23]. For stilbene derivative synthesis, solvent selection proves critical for achieving optimal yields and selectivity profiles.
Dimethylformamide (DMF) emerges as a preferred solvent for many cross-coupling reactions due to its high boiling point, excellent solvating properties, and chemical stability under reaction conditions [24]. Studies demonstrate that DMF can serve multiple roles beyond simple solvation, acting as reagent, catalyst stabilizer, and coordination environment modifier [24]. The high dielectric constant of DMF (36.7) facilitates ionic intermediates and enhances reaction rates for polar mechanisms.
Solvent System | Dielectric Constant | Boiling Point | Application Advantages |
---|---|---|---|
DMF | 36.7 | 153°C | High polarity, thermal stability [24] |
Toluene | 2.4 | 111°C | Non-polar reactions, easy removal [25] |
Acetonitrile | 37.5 | 82°C | Polar aprotic, moderate temperature [25] |
Dioxane | 2.2 | 101°C | Ether stability, moderate polarity [25] |
Temperature optimization requires balancing reaction rate enhancement with selectivity preservation [22]. Elevated temperatures accelerate reaction kinetics but may promote side reactions or catalyst deactivation [22]. For Heck coupling reactions, temperatures between 120-140°C typically provide optimal balance between rate and selectivity [6]. Microwave heating allows precise temperature control and rapid heating rates, often enabling reaction completion in significantly reduced time periods [18].
Catalyst loading optimization represents another crucial parameter affecting both economic viability and reaction performance [16]. Recent advances demonstrate effective cross-coupling at part-per-million (ppm) catalyst levels, with some systems achieving high yields using less than 100 ppm palladium [16]. This reduction in catalyst loading requires careful optimization of ligand systems and reaction conditions to maintain activity.
Effective byproduct management begins with mechanistic understanding to predict and minimize unwanted side product formation [26] [27]. In stilbene synthesis, common byproducts include isomerization products, over-reduction products, and homocoupling dimers [27]. Strategic reaction design can minimize these formations through appropriate catalyst selection and reaction condition optimization.
Byproduct Type | Formation Mechanism | Prevention Strategy |
---|---|---|
Geometric isomers | E/Z isomerization | Low temperature, short reaction times [27] |
Homocoupling products | Oxidative coupling | Controlled stoichiometry, inert atmosphere [27] |
Over-reduction products | Excessive hydrogenation | Selective catalysts, mild conditions [26] |
Column chromatography remains the primary purification technique for stilbene derivatives due to its versatility and scalability [28] [29]. Silica gel stationary phase provides excellent separation based on polarity differences, with typical solvent systems employing hexane-ethyl acetate gradients [29] [30]. For 4-[2-(2,5-dimethoxyphenyl)vinyl]aniline, the presence of both aniline and methoxy functionalities creates distinctive retention characteristics enabling efficient separation from synthetic byproducts.
Optimization of chromatographic conditions involves systematic evaluation of stationary phase, mobile phase composition, and column dimensions [29]. Thin-layer chromatography (TLC) screening provides rapid method development for identifying optimal solvent systems before preparative-scale purification [29]. The compound-to-silica ratio typically ranges from 1:30 to 1:100 depending on separation difficulty and desired purity levels [30].
Recrystallization offers an alternative purification approach particularly suitable for crystalline products [31] [32]. The technique relies on differential solubility at varying temperatures, with impurities remaining in solution while pure product crystallizes [31]. Solvent selection for recrystallization requires identifying systems where the target compound shows high solubility at elevated temperature but low solubility at room temperature [31] [33].
Purification Method | Scale Range | Purity Achievement | Recovery Yield |
---|---|---|---|
Column chromatography | mg to kg | >95% [29] | 80-95% [30] |
Recrystallization | g to kg | >98% [31] | 70-90% [33] |
Distillation | g to industrial | >99% [32] | 85-95% [32] |
Advanced purification techniques include preparative HPLC for analytical-scale separations and supercritical fluid chromatography for specialized applications [34]. In-line purification methods integrated with flow chemistry enable continuous processing and improved handling of unstable intermediates [34]. These approaches prove particularly valuable for pharmaceutical applications where high purity standards must be maintained throughout the synthetic sequence.